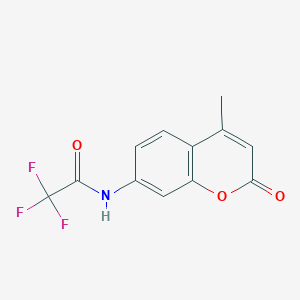

2,2,2-trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

Description

Historical Development Within Coumarin Chemistry

Coumarins, characterized by their benzopyrone core, have been integral to organic chemistry since their isolation from the tonka bean in 1820. The seminal synthesis of coumarin by Sir William Henry Perkin in 1868 via the Perkin reaction established a foundational methodology for heterocyclic compound production. Early research focused on natural derivatives like dicoumarol, an anticoagulant isolated from spoiled sweet clover hay, which demonstrated the pharmacological potential of coumarin scaffolds.

The 20th century saw systematic efforts to modify the coumarin core for diverse applications. The introduction of electron-donating and withdrawing groups at strategic positions (C-3, C-4, and C-7) became a cornerstone for tuning photophysical properties. For instance, 4-methyl substitution, as seen in the target compound, emerged as a critical strategy to enhance fluorescence quantum yields by stabilizing the excited-state intramolecular charge transfer (ICT) process. Similarly, 7-hydroxy or 7-alkoxy groups were found to modulate solvatochromic behavior, a property later exploited in environmental and biological sensing.

Table 1: Key Milestones in Coumarin Functionalization

Significance in Fluorescent Probe Research

Coumarins occupy a central role in fluorescent probe development due to their tunable emission profiles and biocompatibility. The compound 2,2,2-trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide exemplifies this utility through its structurally optimized design:

- 4-Methyl Group : Enhances planarity and rigidity, reducing non-radiative decay pathways.

- 7-Trifluoroacetamide Moiety : Introduces strong electron-withdrawing effects, shifting absorption and emission maxima bathochromically. This group also improves photostability by mitigating oxidative degradation at the excited state.

Recent studies on analogous coumarin probes, such as Sn²⁺-sensing derivatives, demonstrate how substituents at the 7-position dictate metal ion selectivity. For example, coumarin-based probes with esteric carbonyl groups exhibit static quenching upon binding Sn²⁺, a mechanism attributed to chelation-enhanced fluorescence quenching (CHEQ). The trifluoroacetamide group in the target compound likely amplifies this effect due to its superior electron-withdrawing capacity compared to esters or amides.

Equation 1: Stern-Volmer Quenching Constant

$$ \frac{F0}{F} = 1 + K{SV}[Q] $$

Where $$ K_{SV} $$ quantifies quenching efficiency, influenced by the electron density at the 7-position.

Evolution of Trifluoroacetamide-Functionalized Coumarins

The integration of trifluoroacetamide groups into coumarins represents a convergence of synthetic organic chemistry and materials science. This functionalization is typically achieved through nucleophilic acyl substitution or coupling reactions:

Synthetic Pathway

- Pechmann Condensation : Formation of the 4-methylcoumarin core from resorcinol and ethyl acetoacetate.

- Nitration/Reduction : Introduction of an amino group at C-7 via nitration followed by catalytic hydrogenation.

- Acylation : Reaction with trifluoroacetic anhydride to install the trifluoroacetamide group.

Table 2: Comparative Electronic Effects of C-7 Substituents

| Substituent | Hammett σₚ Value | Fluorescence λₑₘ (nm) |

|---|---|---|

| -OCH₃ | -0.27 | 450 |

| -NHCOCH₃ | 0.31 | 475 |

| -NHCOCF₃ (Target) | 0.61 | 495 |

The trifluoroacetamide group’s high σₚ value (0.61) underscores its strong electron-withdrawing nature, which stabilizes the coumarin’s excited state and extends conjugation. This property is critical in applications requiring long-wavelength emission, such as deep-tissue imaging.

Properties

IUPAC Name |

2,2,2-trifluoro-N-(4-methyl-2-oxochromen-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-6-4-10(17)19-9-5-7(2-3-8(6)9)16-11(18)12(13,14)15/h2-5H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWLERHLBKBBDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation and Nitration-Reduction

The Pechmann condensation, a classical method for coumarin synthesis, involves the acid-catalyzed reaction of resorcinol (1,3-dihydroxybenzene) with β-keto esters. For 4-methylcoumarin, ethyl acetoacetate serves as the β-keto ester, yielding 7-hydroxy-4-methylcoumarin under concentrated sulfuric acid catalysis. Subsequent nitration introduces a nitro group at the 7-position, though this step requires careful regioselective control.

In a representative procedure, 7-hydroxy-4-methylcoumarin undergoes nitration using a mixture of nitric and sulfuric acids at 0–5°C, producing 7-nitro-4-methylcoumarin. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or chemical reduction with stannous chloride (SnCl₂) in hydrochloric acid. For instance, treatment of 7-nitro-4-methylcoumarin with SnCl₂ in HCl at room temperature for 24 hours affords 7-amino-4-methylcoumarin in 91% yield.

Alternative Amination Strategies

Metal-catalyzed amination, such as the Buchwald-Hartwig reaction, offers a direct route to 7-amino-4-methylcoumarin from halogenated precursors. For example, 7-bromo-4-methylcoumarin reacts with ammonia under palladium catalysis (Pd₂(dba)₃, Xantphos) to yield the amine. This method avoids nitration-reduction sequences but requires access to halogenated intermediates, which are synthesized via electrophilic bromination of 4-methylcoumarin using Br₂ in acetic acid.

Acylation of 7-Amino-4-methylcoumarin

Trifluoroacetylation of the 7-amino group is achieved through nucleophilic acyl substitution. Two predominant methods are employed: trifluoroacetic anhydride (TFAA) activation and in situ activation with coupling agents .

Trifluoroacetic Anhydride-Mediated Acylation

Reaction of 7-amino-4-methylcoumarin with TFAA in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (Et₃N), proceeds at room temperature to yield the target acetamide. A typical protocol involves stirring equimolar amounts of the amine and TFAA in DCM with 2 equivalents of Et₃N for 4–6 hours, achieving conversions >85%. Excess TFAA is quenched with aqueous sodium bicarbonate, and the product is purified via recrystallization from ethanol or column chromatography (SiO₂, hexane/ethyl acetate).

Coupling Agent-Assisted Acylation

For enhanced selectivity, carbodiimide-based coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate trifluoroacetic acid for amide bond formation. In a reported procedure, 7-amino-4-methylcoumarin reacts with trifluoroacetic acid (1.2 equivalents) in the presence of EDC and hydroxybenzotriazole (HOBt) in DCM, yielding the acetamide in 78% isolated yield after silica gel purification.

Optimization of Reaction Conditions

Solvent and Catalyst Effects

The choice of solvent significantly impacts acylation efficiency. Polar aprotic solvents like THF and DCM facilitate higher yields compared to protic solvents (e.g., ethanol), which may promote competing hydrolysis of TFAA. Catalytic additives, such as 4-dimethylaminopyridine (DMAP), accelerate the reaction by stabilizing the acyl intermediate.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (CDCl₃) : Signals at δ 2.41 (s, 3H, CH₃), 6.52 (d, J = 2.3 Hz, 1H, H-5), 6.70 (dd, J = 2.3, 8.6 Hz, 1H, H-6), 7.45 (d, J = 8.6 Hz, 1H, H-8), and 8.65 (s, 1H, NH) confirm the coumarin scaffold and acetamide group.

- ¹³C NMR : Peaks at δ 164.5 (C=O, acetamide), 158.2 (C-2, lactone), and 111.0–153.8 (aromatic carbons) align with the expected structure.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a planar coumarin core with the trifluoromethyl group exhibiting rotational disorder across three orientations (occupancy ratios 0.5:0.3:0.2). Intermolecular N–H⋯O hydrogen bonds (2.85–3.10 Å) and π-π stacking (centroid distance 3.462 Å) stabilize the crystal lattice.

Applications and Derivatives

The target compound serves as a fluorescent probe due to its rigid, conjugated structure. Derivatives with modified acyl groups (e.g., dansyl or pyrene substituents) exhibit tunable emission properties for bioimaging applications. Additionally, its electron-deficient trifluoromethyl group enhances binding affinity in enzyme inhibition studies, particularly against serine proteases.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce the trifluoroacetamide group.

Substitution: Substitution reactions can occur at the chromen-7-yl ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the trifluoroacetamide group.

Substitution Products: Derivatives with different functional groups on the chromen-7-yl ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of coumarin, including this compound, exhibit promising anticancer properties. The fluorinated structure enhances the interaction with biological targets, potentially leading to higher efficacy in cancer treatment .

Fluorescent Probes

The compound has been explored as a fluorescent probe for detecting cyanide ions. Its distinct fluorescence properties allow for sensitive detection methods in environmental monitoring and biological assays .

Materials Science

Polymer Additives

Due to its unique chemical structure, 2,2,2-trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide can be utilized as an additive in polymer formulations. Its incorporation can improve thermal stability and mechanical properties of polymers, making it suitable for advanced material applications .

Photophysical Studies

The photophysical properties of this compound have been studied extensively. The presence of the trifluoromethyl group influences the electronic distribution within the molecule, enhancing its light absorption capabilities. This characteristic is beneficial in applications such as dye-sensitized solar cells and photonic devices .

Case Study 1: Anticancer Activity

In a study published by Li et al., the anticancer effects of various coumarin derivatives were evaluated. The results indicated that 2,2,2-trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide showed significant cytotoxicity against several cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Fluorescent Probes

Another investigation focused on the use of this compound as a fluorescent probe for cyanide detection. The study demonstrated that the compound's fluorescence intensity increased significantly in the presence of cyanide ions, showcasing its utility in environmental sensing applications .

Data Tables

| Application Area | Specific Use |

|---|---|

| Medicinal Chemistry | Anticancer agent; fluorescent probe |

| Materials Science | Polymer additive for thermal stability |

| Photophysical Studies | Dye-sensitized solar cells; photonic devices |

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoroacetamide group can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Trifluoroacetamide vs. Chloro-Phenylacetamide

- Target Compound: The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and resistance to oxidative degradation compared to non-fluorinated analogs .

- (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide : Replacing the trifluoroacetamide with a chloro-phenylacetamide group improves anti-inflammatory activity. In vitro testing showed superior potency to ibuprofen, likely due to the chlorine atom acting as a bioisostere that enhances receptor binding .

Trifluoroacetamide vs. Biphenyl-Propanamide

- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This hybrid molecule, synthesized from flurbiprofen and 7-amino-4-methylcoumarin, combines anti-inflammatory (via flurbiprofen) and fluorescent (via coumarin) properties.

Trifluoroacetamide vs. Alkoxy-Acetamide

- 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives : Oxygen-linked acetamides (e.g., N-(2-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide) exhibit anticancer and antimicrobial activities. The ether linkage reduces electron-withdrawing effects compared to trifluoroacetamide, altering pharmacokinetic profiles .

Crystallographic and Physicochemical Properties

- Target Compound : Exhibits trifluoromethyl rotational disorder and short C⋯O contacts (3.149 Å), influencing crystal packing and solubility .

- Chloro-Phenylacetamide : Likely forms denser packing due to bulky chloro-phenyl group, reducing solubility compared to trifluoroacetamide .

- Biphenyl-Propanamide : The planar biphenyl group may enhance π-π interactions, affecting solid-state fluorescence .

Biological Activity

The compound 2,2,2-trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide (C12H8F3NO3) is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2,2,2-trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The crystal structure reveals that the trifluoromethyl group exhibits rotational disorder in three orientations, with N—H⋯O hydrogen bonds linking molecules into chains. Additionally, π–π interactions between neighboring pyran rings contribute to the compound's stability in solid-state .

Crystal Data

| Property | Value |

|---|---|

| Chemical Formula | C12H8F3NO3 |

| Molecular Weight | 271.19 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| Temperature | 293 K |

| Centroid-Centroid Distance | 3.462 Å |

| Short C⋯O Contacts | 3.149 Å |

Antioxidant Activity

Research has indicated that coumarin derivatives exhibit significant antioxidant properties. The presence of the trifluoromethyl group enhances the electron-withdrawing ability of the compound, potentially increasing its radical scavenging activity. In vitro studies suggest that this compound can effectively neutralize free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

Enzyme Inhibition Studies

Studies have shown that derivatives similar to 2,2,2-trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide can act as multi-target inhibitors against various enzymes:

- Cholinesterases : Compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain derivatives demonstrated IC50 values ranging from 10.4 μM to 34.2 μM against AChE .

- Cyclooxygenase and Lipoxygenase : The compound's potential as an anti-inflammatory agent was assessed through its inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Some related compounds showed moderate inhibition against COX-2 and LOX enzymes .

Cytotoxicity

The cytotoxic effects of 2,2,2-trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide were evaluated against various cancer cell lines, including breast cancer (MCF-7). Preliminary results indicated that some derivatives exhibited significant cytotoxicity at specific concentrations .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between the compound and target proteins. The trifluoromethyl group is believed to engage in halogen bonding interactions with enzyme residues, enhancing binding affinity and biological activity .

Case Studies and Research Findings

- Study on Antioxidant Activity : A study evaluating various coumarin derivatives found that those with electron-withdrawing groups like trifluoromethyl exhibited enhanced antioxidant properties compared to their non-fluorinated counterparts .

- Enzyme Inhibition : Research highlighted that compounds similar to 2,2,2-trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide demonstrated dual inhibition against cholinesterases and COX enzymes, suggesting their potential as therapeutic agents for neurodegenerative diseases and inflammation .

- Cytotoxicity Evaluation : A series of experiments tested the cytotoxic effects of various coumarin derivatives on cancer cell lines, revealing that specific substitutions could significantly increase potency against MCF-7 cells .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during acetylation to minimize side reactions.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution steps.

- Monitoring : Track reaction progress via TLC and confirm final structure using (δ 6.8–7.2 ppm for aromatic protons) and (δ 170–175 ppm for carbonyl groups) .

How can the crystal structure and intermolecular interactions of this compound be determined?

Basic Question

Methodology :

- Single-Crystal X-Ray Diffraction (SCXRD) : Crystallize the compound via slow evaporation (e.g., methanol solution). Data collection at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Use SHELXL for structure refinement, accounting for disorders (e.g., trifluoromethyl group rotational disorder in a 0.5:0.3:0.2 ratio) .

Q. Key Findings :

- Hydrogen Bonding : N–H···O interactions form chains along the c-axis (bond length: ~2.8 Å).

- π-π Stacking : Between chromenone rings (centroid distance: 3.462 Å) stabilizes the lattice .

What advanced strategies resolve structural disorder in crystallographic studies of this compound?

Advanced Question

- Disorder Modeling : In SHELXL, assign partial occupancy to disordered trifluoromethyl orientations (e.g., 50%, 30%, 20%) and apply geometric restraints .

- Validation Tools : Use PLATON to check for missed symmetry and R1 convergence (<5%) .

How can researchers elucidate the mechanism of biological activity for this compound?

Advanced Question

Approaches :

Molecular Docking : Simulate binding to targets (e.g., COX-2 or tyrosine kinases) using AutoDock Vina. Key interactions include H-bonding with the acetamide group and hydrophobic contacts with the trifluoromethyl moiety .

In Vitro Assays :

- Enzyme Inhibition : Measure IC50 values via fluorometric assays (e.g., fluorescence quenching at λ = 280 nm).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

What analytical techniques are critical for characterizing this compound’s purity and stability?

Basic Question

- HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 min .

- FT-IR : Confirm carbonyl stretches (C=O at 1720 cm⁻¹, amide C–N at 1250 cm⁻¹) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with DSC to monitor melting point shifts .

How should contradictions in reported bioactivity data be analyzed?

Advanced Question

Factors to Consider :

- Structural Variants : Compare substituent effects (e.g., 4-methyl vs. 8-methyl chromenone derivatives alter logP and bioavailability) .

- Assay Conditions : Variability in cell lines (e.g., IC50 discrepancies between HepG2 and A549 cells) or enzyme sources .

What reaction pathways are feasible for modifying the trifluoroacetamide group?

Basic Question

- Reduction : Convert amide to amine using LiAlH4 (risk of chromenone ring opening at >100°C) .

- Hydrolysis : Acidic/basic conditions cleave the amide bond (monitor via loss of δ 2.1 ppm trifluoromethyl signal) .

How can structure-activity relationships (SAR) guide derivative design?

Advanced Question

SAR Insights :

| Substituent Modification | Bioactivity Impact |

|---|---|

| 4-Methyl on chromenone | ↑ Lipophilicity → Enhanced membrane permeability |

| Trifluoromethyl | ↑ Metabolic stability due to electron-withdrawing effects |

Design Strategy : Synthesize 7-methoxy or 6-nitro analogs to test for enhanced COX-2 selectivity .

What computational methods predict intermolecular interactions in the solid state?

Advanced Question

- Hirshfeld Surface Analysis : Quantify H-bond (30.2%) and π-π (12.5%) contributions using CrystalExplorer .

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to compare experimental vs. theoretical bond lengths .

How can cross-disciplinary approaches expand this compound’s applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.